molecular formula C7H6F3N B139122 3-Methyl-5-(trifluoromethyl)pyridine CAS No. 131748-15-7

3-Methyl-5-(trifluoromethyl)pyridine

Cat. No.: B139122
CAS No.: 131748-15-7
M. Wt: 161.12 g/mol
InChI Key: QWBZMCXMVOZHMO-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct trifluoromethylation of 3-methylpyridine using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of specialized reactors and catalysts can optimize the reaction conditions, leading to scalable production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)pyridine
  • 4-Methyl-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 3-Methyl-5-(trifluoromethyl)pyridine exhibits unique properties due to the position of the methyl and trifluoromethyl groups on the pyridine ring. This positional arrangement affects the compound’s reactivity, stability, and interaction with other molecules.

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-2-6(4-11-3-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBZMCXMVOZHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563694
Record name 3-Methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131748-15-7
Record name 3-Methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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